molecular formula C20H19ClN2O4 B2611950 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide CAS No. 1033701-83-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2611950
CAS No.: 1033701-83-5
M. Wt: 386.83
InChI Key: QRFVKRLYMYMRGX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidone core and a 1,3-benzodioxole moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds with the 1,3-benzodioxole group are frequently investigated as key scaffolds in drug discovery . The structural framework of this compound, which includes an amide-linked benzodioxole group and a chlorophenyl-substituted pyrrolidine, suggests potential for diverse research applications. Researchers are exploring such molecules in the development of novel bioactive compounds, including studies on plant growth regulation, where similar N-substituted benzodioxole derivatives have been identified as potent auxin receptor agonists . Furthermore, the presence of the 2-chlorobenzyl group on the pyrrolidine ring is a structural feature seen in other research compounds, indicating its utility in modulating biological activity and physicochemical properties . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-4-2-1-3-14(15)11-23-16(6-8-19(23)24)20(25)22-10-13-5-7-17-18(9-13)27-12-26-17/h1-5,7,9,16H,6,8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFVKRLYMYMRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the chlorophenyl group, and the pyrrolidine carboxamide structure. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Chlorophenyl Group: This step often involves the use of chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.

    Formation of Pyrrolidine Carboxamide: This can be synthesized through the reaction of pyrrolidine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Differences :

  • Pyrrole vs. Pyrrolidone Core: D-19 features a pyrrole ring with methyl groups at positions 2 and 5, whereas the target compound has a 5-oxopyrrolidine (pyrrolidone) core.
  • Substituents : D-19 includes a 4,6-dimethyl-2-oxopyridinylmethyl group instead of the 2-chlorophenylmethyl group. The chlorophenyl group in the target compound may enhance lipophilicity and influence receptor binding specificity.

Benzodioxol-Containing Amines and Ketones

Compounds such as 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine () and 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one () share the benzodioxol moiety but differ in core structure:

  • Functional Groups : These analogs replace the pyrrolidone carboxamide with amine or ketone groups, reducing hydrogen-bonding capacity. This could result in lower target affinity or altered metabolic stability .
  • Chain Length : The butyl chain in these compounds may increase membrane permeability compared to the shorter methyl linkage in the target compound.

Halogen-Substituted Analogs

The 2-chlorophenylmethyl group in the target compound distinguishes it from analogs like 5-(p-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol ().

Structural and Hypothesized Property Comparison Table

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound 5-Oxopyrrolidine - 2H-1,3-Benzodioxol-5-ylmethyl
- 2-Chlorophenylmethyl
High polarity (amide), moderate lipophilicity (Cl)
D-19 () Pyrrole - 4,6-Dimethyl-2-oxopyridinylmethyl Lower solubility, enhanced aromatic π-stacking
1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine () Butan-2-amine - Benzodioxol, methylamine High lipophilicity, potential CNS activity
5-(p-Chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol () Imidazo-isoindole - p-Chlorophenyl Rigid structure, possible kinase inhibition

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide, often abbreviated as Compound A , is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The molecular formula of Compound A is C24H27ClN3O6C_{24}H_{27}ClN_{3}O_{6}, with a molecular weight of 473.93 g/mol. The compound features a complex structure that includes a benzodioxole moiety, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC24H27ClN3O6
Molecular Weight473.93 g/mol
LogP4.1703
Polar Surface Area70.68 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors4

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets in the body:

  • Antimicrobial Activity : Preliminary studies indicate that compounds related to the benzodioxole structure exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Research has shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines. Compound A's structure suggests it may inhibit cell proliferation by inducing cell cycle arrest and promoting apoptotic pathways . In vitro studies have demonstrated cytotoxic effects on small-cell lung cancer (SCLC) cell lines, indicating potential for further development as an anticancer agent.
  • Neuroprotective Effects : Compounds similar to Compound A have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may exert protective effects by modulating oxidative stress and inflammatory responses in neuronal cells .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of Compound A:

  • In Vitro Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potency in inducing apoptosis . The compound's ability to inhibit key signaling pathways involved in cancer progression has been a focal point of research.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of Compound A. Studies indicate that it may reduce tumor growth and improve survival rates when administered in conjunction with standard chemotherapy regimens .

Case Studies

  • Case Study on Anticancer Activity : A recent study highlighted the effects of Compound A on human lung cancer cell lines, showing a dose-dependent reduction in cell viability and induction of apoptosis through mitochondrial pathways .
  • Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of similar compounds in models of Alzheimer's disease, where they demonstrated reduced oxidative stress markers and improved cognitive function .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Handling requires adherence to strict safety measures:
  • Use personal protective equipment (PPE), including gloves, goggles, and lab coats.
  • Conduct experiments in a fume hood to minimize inhalation risks.
  • Store the compound in a cool, dry environment away from heat sources to prevent degradation .
  • Dispose of waste via certified hazardous waste services, complying with federal and local regulations. Regular updates to safety data sheets (SDS) are critical for long-term storage .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis often involves multi-step organic reactions:
  • Palladium-catalyzed reductive cyclization (e.g., nitroarenes with formic acid derivatives as CO surrogates) to construct the pyrrolidine core .
  • Amide coupling between the benzodioxolylmethyl and chlorophenylmethyl moieties, using activating agents like DCC or EDCI .
  • Intermediate purification via column chromatography, with TLC monitoring to confirm reaction progress .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor < 0.05) resolves stereochemistry and confirms bond lengths/angles .
  • NMR spectroscopy : 1H/13C NMR (400–600 MHz) identifies substituent integration and coupling patterns (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 423.12 [M+H]+) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .
  • Validate crystallographic data against computational geometry optimizations (e.g., RMSD < 0.1 Å for bond lengths) .
  • Use molecular dynamics simulations to assess conformational flexibility in solution vs. solid-state environments .

Q. What strategies optimize catalytic efficiency in palladium-mediated synthesis of this compound?

  • Methodological Answer :
  • Screen ligands (e.g., BINAP, Xantphos) to enhance Pd-catalyzed C–N coupling yields .
  • Optimize reaction conditions (temperature, solvent polarity) using design of experiments (DoE) to maximize turnover frequency .
  • Monitor reaction kinetics via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How can metabolic stability and degradation pathways be studied for this compound?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling (e.g., 14C at the pyrrolidine carbonyl) tracks degradation products .
  • Computational tools like MetaSite predict cytochrome P450-mediated oxidation sites .

Data Analysis and Experimental Design

Q. How to design experiments to assess the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) in real-time .
  • Molecular docking : Use AutoDock Vina to simulate binding poses, followed by mutagenesis studies to validate key residues .
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) for binding interactions .

Q. What methods address batch-to-batch variability in compound synthesis?

  • Methodological Answer :
  • Implement quality by design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices .
  • Use process analytical technology (PAT) like inline FTIR for real-time monitoring of reaction intermediates .
  • Statistical analysis (e.g., ANOVA) identifies significant variability sources (e.g., solvent purity, catalyst aging) .

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